![molecular formula C10H11ClN2O4 B2681863 (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride CAS No. 2137143-79-2](/img/structure/B2681863.png)
(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride
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Overview
Description
The compound belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
Oxazoles can be synthesized through a variety of methods. One common method is the cyclodehydration of β-hydroxy amides or β-amino alcohols . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of hetero atoms often imparts preferential specificities in their biological responses .Chemical Reactions Analysis
The chemical reactions of oxazoles can vary widely depending on the substitution pattern of the oxazole ring . Oxazoles can undergo a variety of reactions including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles can vary depending on the specific structure of the compound. Oxazoles are generally stable compounds and can exist as either solids or liquids at room temperature .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Katritzky et al. (2004) highlights the application of microwave irradiation in facilitating the synthesis of oxazolines and thiazolines using N-acylbenzotriazoles. This method demonstrates a new application of N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times, which could be relevant for synthesizing structurally related compounds (Katritzky, Cai, Suzuki, & Singh, 2004).
Heterocyclic Chemistry
Konstantinova et al. (2020) described the synthesis of a novel heterocyclic system that could be of interest in the modification of drugs and for creating materials with unique physical properties. The study presents the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol, leading to the formation of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate (Konstantinova, Tolmachev, Popov, & Rakitin, 2020).
Antimicrobial Activity
Chavan and Pai (2007) explored the antimicrobial activity of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole-6-carboxylic acid. This study provides insights into the potential antimicrobial applications of compounds with similar functional groups (Chavan & Pai, 2007).
Polymer Modification
Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research illustrates the versatility of amine-functionalized compounds in modifying polymers for increased swelling properties and thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4.ClH/c11-6(9(13)14)3-5-1-2-8-7(4-5)12-10(15)16-8;/h1-2,4,6H,3,11H2,(H,12,15)(H,13,14);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDJGWUEUUVMGK-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(C(=O)O)N)NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C[C@@H](C(=O)O)N)NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride |
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